molecular formula C7H8N2OS B1274648 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde CAS No. 876890-28-7

2-Ethylsulfanyl-pyrimidine-5-carbaldehyde

Cat. No. B1274648
M. Wt: 168.22 g/mol
InChI Key: GFSPUASKPCHMEW-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-pyrimidine-5-carbaldehyde is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. The ethylsulfanyl group attached to the pyrimidine ring suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related sulfanylidene tetrahydropyrimidine derivatives has been achieved through acid-catalyzed cyclocondensation reactions involving thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes . This method could potentially be adapted for the synthesis of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfanylidene tetrahydropyrimidine derivatives has been studied, revealing that the reduced pyrimidine ring can adopt conformations that are intermediate between boat, screw-boat, and twist-boat forms . These conformations are stabilized by a combination of N-H...O and N-H...S hydrogen bonds, which link the molecules into ribbons containing alternating ring motifs. This information provides insight into the potential molecular structure of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde, which may also exhibit similar hydrogen bonding patterns.

Chemical Reactions Analysis

Kinetic studies on the oxidation of a related compound, Ethyl-2-(methylthio) pyrimidine 5-carboxylate, by potassium dichromate in aqueous perchloric acid medium have been conducted . The reaction shows first-order dependence on both the pyrimidine derivative and potassium dichromate, with the oxidation products identified as 2-methyl sulfanyl-pyrimidine-5-carboxylic acid and acetaldehyde. These findings suggest that 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde may undergo similar oxidation reactions, leading to the formation of corresponding sulfanyl-pyrimidine carboxylic acid and aldehyde products.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde are not directly reported, the properties of related compounds can provide some insights. For instance, the crystal structures of polysubstituted pyridines have been found to be stabilized by various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions . These interactions could influence the solubility, melting point, and stability of 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde. Additionally, the facile synthesis of pyrido[2,3-d]pyrimidines via cyclocondensation of related aldehydes with β-substituted β-aminoacrylic esters suggests that 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde may also participate in similar cyclocondensation reactions .

Scientific Research Applications

Synthesis and Structural Analysis

  • 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde is involved in the synthesis of condensed azines like pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, confirmed by XRD analysis (Bakulina et al., 2014).

Development of Functionalized Compounds

  • Trisubstituted 2-arylaminopyrimidine-5-carbaldehydes are synthesized through a regioselective approach. These compounds serve as precursors for fused-bicyclic pyrimidine substrates, which can be further derivatized using Suzuki cross-coupling reactions (Beingessner et al., 2008).

Application in Corrosion Inhibition

  • The compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, structurally related to 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde, shows inhibition effects on carbon steel corrosion in hydrochloric acid solution, as revealed by various experimental techniques and supported by quantum chemical calculations (Ech-chihbi et al., 2017).

Catalysis and Chirality

  • The compound is a substrate in asymmetric autocatalysis, a process that amplifies chirality. This is significant in the field of chiral synthesis and enantioselective reactions (Sato et al., 2002).

properties

IUPAC Name

2-ethylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSPUASKPCHMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390280
Record name 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfanyl-pyrimidine-5-carbaldehyde

CAS RN

876890-28-7
Record name 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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